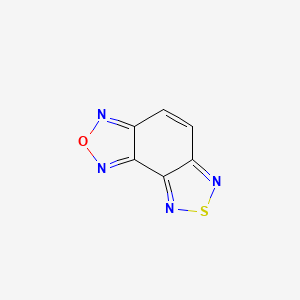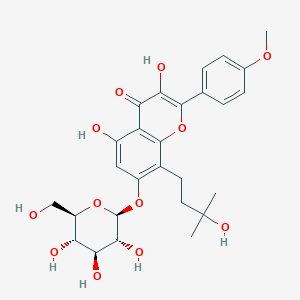
Maohuoside A
Vue d'ensemble
Description
Le Maohuoside A est un composé flavonoïde isolé de l'herbe Epimedium koreanum Nakai. Il a été identifié comme un puissant promoteur de l'ostéogenèse, qui est le processus de formation osseuse. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de l'ostéoporose .
Mécanisme D'action
Target of Action
Maohuoside A, a single compound isolated from the herb Epimedium koreanum Nakai, primarily targets rat bone marrow-derived mesenchymal stem cells (rMSCs) . These cells play a crucial role in the body’s ability to heal and regenerate, and they are particularly important in the process of osteogenesis, the formation of bone .
Mode of Action
This compound interacts with its primary targets, the rMSCs, by promoting their osteogenesis . This interaction results in an increase in the osteogenic differentiation of these cells . The compound has been identified to be more potent than icariin, another compound from the same herb, in promoting osteogenesis .
Biochemical Pathways
The osteogenic promotion by this compound is achieved via the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways are essential for the regulation of bone formation and remodeling . The BMP pathway is involved in the regulation of bone and cartilage development, while the MAPK pathway plays a role in the proliferation and differentiation of cells .
Pharmacokinetics
The compound’s potent osteogenic effects suggest that it may have good bioavailability .
Result of Action
The action of this compound results in a pronounced enhancement of osteogenesis in rMSCs . This is quantified by an increase in the alkaline phosphatase (ALP) assay and calcium content measurement, which are markers of bone formation . The compound’s action leads to an increase in the osteogenesis of rMSCs by 16.6%, 33.3%, and 15.8% on days 3, 7, and 11, respectively .
Analyse Biochimique
Biochemical Properties
Maohuoside A plays a crucial role in biochemical reactions, particularly in promoting osteogenesis. It interacts with several key biomolecules, including bone morphogenetic proteins and mitogen-activated protein kinases. These interactions enhance the differentiation and proliferation of bone marrow-derived mesenchymal stem cells, leading to increased bone formation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly mesenchymal stem cells. It promotes osteogenesis by influencing cell signaling pathways such as the bone morphogenetic protein and mitogen-activated protein kinase pathways. Additionally, this compound affects gene expression by upregulating osteogenic markers and enhancing cellular metabolism, leading to improved bone formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bone morphogenetic proteins and mitogen-activated protein kinases. These interactions result in the activation of downstream signaling pathways that promote osteogenesis. This compound also influences gene expression by upregulating osteogenic markers, thereby enhancing bone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on osteogenesis have been observed over various time points. Studies have shown that this compound significantly enhances osteogenesis of mesenchymal stem cells at different stages of differentiation. The stability and degradation of this compound in solution have not been extensively reported, but it is recommended to store stock solutions in tightly sealed vials to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound promotes osteogenesis in a dose-dependent manner. High doses of this compound may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to osteogenesis. It interacts with enzymes and cofactors that regulate bone formation and resorption. This compound’s influence on metabolic flux and metabolite levels contributes to its osteogenic properties, making it a valuable compound for bone health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its osteogenic effects. The distribution of this compound within the body is crucial for its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interactions with key biomolecules, promoting osteogenesis and improving bone health .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Maohuoside A peut être synthétisé par diverses réactions chimiques. Une méthode courante implique l'hydrolyse acide de l'icariine, un autre flavonoïde présent dans les espèces d'Epimedium. La réaction nécessite généralement un environnement acide et des températures élevées pour faciliter le processus d'hydrolyse .
Méthodes de production industrielle
La production industrielle du this compound implique l'extraction du composé de l'Epimedium koreanum Nakai. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur. Cette méthode garantit un rendement élevé et une pureté élevée du this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le Maohuoside A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions telles que les environnements acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie des flavonoïdes et ses réactions.
Mécanisme d'action
Le this compound exerce ses effets principalement par le biais des voies de signalisation des protéines morphogénétiques osseuses (BMP) et des protéines kinases activées en aval des mitogènes (MAPK). Ces voies jouent un rôle crucial dans la différenciation et la prolifération des ostéoblastes. En activant ces voies, le this compound améliore le potentiel ostéogénique des cellules souches mésenchymateuses, conduisant à une formation osseuse accrue .
Applications De Recherche Scientifique
Maohuoside A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study flavonoid chemistry and its reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Icariine : Un autre flavonoïde présent dans les espèces d'Epimedium, connu pour ses propriétés ostéogéniques.
Génistéine : Un phytoestrogène présent dans les produits à base de soja, également connu pour favoriser la santé osseuse.
Bêta-ecdystérone : Un composé d'origine végétale qui induit la différenciation ostéogénique dans les cellules souches.
Unicité du Maohuoside A
Le this compound est unique en raison de ses puissants effets ostéogéniques, surpassant d'autres composés similaires comme l'icariine en favorisant la formation osseuse. Sa capacité à activer à la fois les voies de signalisation BMP et MAPK en fait un composé très efficace pour améliorer l'ostéogenèse .
Propriétés
IUPAC Name |
3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZRHUJZVYWXFJ-RGLOOMPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Maohuoside A exert its effects on bone cells?
A1: Research suggests that this compound promotes osteogenesis, the process of bone formation, by influencing bone morphogenetic protein (BMP) signaling pathways [, ]. While the exact mechanisms are still under investigation, studies indicate that MHA may directly activate osteopontin gene transcription, a key player in bone remodeling []. Additionally, MHA appears to modulate the activity of SMAD4, a downstream signaling molecule in the BMP pathway, further contributing to its osteogenic effects [, ].
Q2: What evidence supports the osteogenic potential of this compound in vivo?
A2: In preclinical studies, oral administration of this compound led to increased bone mineral density in the lumbar vertebrae of mice []. This finding, coupled with the observed upregulation of osteogenic markers in cellular models [, ], suggests that MHA holds promise as a potential therapeutic agent for bone-related disorders.
Q3: Are there other signaling pathways involved in this compound's effects?
A3: Besides the BMP pathway, research indicates that this compound may also influence mitogen-activated protein kinase (MAPK) signaling pathways in rat mesenchymal stem cells []. The involvement of MAPK pathways further suggests a multi-faceted approach of MHA towards promoting osteogenesis, potentially through influencing cellular proliferation and differentiation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


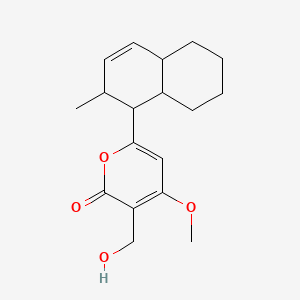

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
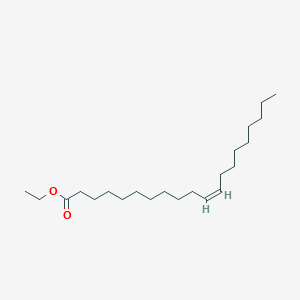
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)
![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)
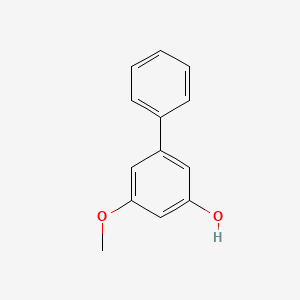
![4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-](/img/structure/B1252443.png)
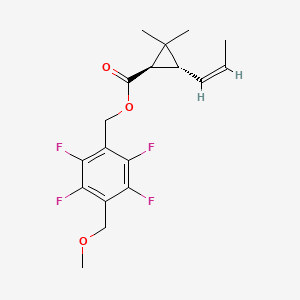
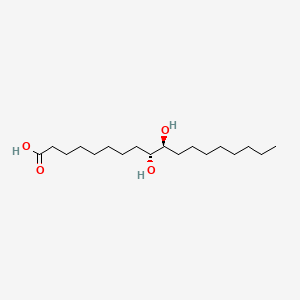
![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)
